2-Hydroxy-5-nitrobenzyl bromide
Overview
Description
2-Hydroxy-5-nitrobenzyl bromide is a chemical compound with the molecular formula C7H6BrNO3. It is known for its role as a protein modifying reagent, particularly in the covalent modification of tryptophan residues in proteins . This compound is also referred to by other names such as α-Bromo-4-nitro-o-cresol and 2-Bromomethyl-4-nitrophenol .
Mechanism of Action
Target of Action
The primary targets of 2-Hydroxy-5-nitrobenzyl bromide are proteins , specifically the tryptophan residues in proteins . It is used as a protein modifying reagent .
Mode of Action
This compound interacts with its targets through a process known as covalent modification . It binds to the tryptophan residues in proteins, altering their structure and function . It can also be used as a reagent for sulfhydryl modification .
Biochemical Pathways
For example, it has been shown to chemically react with the F1-ATPase from bovine heart mitochondria, resulting in changes in the enzyme’s catalytic properties .
Pharmacokinetics
Its solubility in chloroform suggests that it may be well-absorbed in the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture . Therefore, it should be stored under inert gas in a cool and dark place . Furthermore, its solubility in different solvents may affect its bioavailability and action in different environments .
Biochemical Analysis
Biochemical Properties
2-Hydroxy-5-nitrobenzyl bromide is primarily used as a protein modifying reagent. It interacts with tryptophan residues in proteins, forming covalent bonds that modify the protein’s structure and function . This compound has also been used in the modification of sulfhydryl groups in proteins . The interaction with tryptophan residues is particularly significant as it allows for the study of protein structure and function through selective modification.
Cellular Effects
This compound has been shown to affect various cellular processes. It can modify proteins within cells, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . The modification of tryptophan residues in proteins can alter their function, potentially impacting cellular processes such as enzyme activity and protein-protein interactions.
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity with tryptophan residues in proteins. The compound forms covalent bonds with the indole ring of tryptophan, leading to the formation of stable adducts . This modification can result in changes to the protein’s structure and function, affecting its interactions with other biomolecules and its overall activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its reactivity can decrease over time due to degradation . Long-term studies have shown that the modification of proteins by this compound can have lasting effects on cellular function, including changes in enzyme activity and protein stability .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower concentrations, the compound can selectively modify proteins without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of careful dosing in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein modification. It interacts with enzymes and cofactors that facilitate the covalent modification of tryptophan residues . This interaction can affect metabolic flux and the levels of metabolites within cells, potentially impacting overall cellular metabolism.
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound within specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on protein modification and cellular function.
Preparation Methods
The synthesis of 2-Hydroxy-5-nitrobenzyl bromide typically involves a multi-step process. One common method includes the nitration of 2-hydroxybenzyl bromide, followed by purification steps to isolate the desired product . The reaction conditions often involve the use of anhydrous solvents like acetone or dioxane, and the reaction is maintained at a specific pH using methanolic sodium acetate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2-Hydroxy-5-nitrobenzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with tryptophan ethyl ester to form mono-substitution adducts.
Cyclization and Rearrangement: The initial products can cyclize and rearrange to form different compounds.
Complex Formation: It forms complexes with amino acid esters, and the spectral shifts of these complexes can be correlated with the hydrophobicity of the amino acid side chains.
Common reagents used in these reactions include methanolic sodium acetate and anhydrous solvents like acetone or dioxane . The major products formed from these reactions are diastereomeric indolenines and other rearranged compounds .
Scientific Research Applications
2-Hydroxy-5-nitrobenzyl bromide has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Hydroxy-5-nitrobenzyl bromide is unique due to its high reactivity and specificity for tryptophan residues. Similar compounds include:
α-Bromo-4-nitro-o-cresol: Shares similar reactivity but may differ in specific applications.
2-Bromomethyl-4-nitrophenol: Another compound with similar chemical properties but different uses.
These compounds are often used in similar contexts but may have different reactivity profiles and applications depending on the specific requirements of the research or industrial process .
Properties
IUPAC Name |
2-(bromomethyl)-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-4-5-3-6(9(11)12)1-2-7(5)10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDPCYZHENQOBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061124 | |
Record name | Phenol, 2-(bromomethyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061124 | |
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Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
772-33-8 | |
Record name | 2-Hydroxy-5-nitrobenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=772-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Hydroxy-5-nitrobenzyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-HYDROXY-5-NITROBENZYL BROMIDE | |
Source | DTP/NCI | |
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Record name | Phenol, 2-(bromomethyl)-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Phenol, 2-(bromomethyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-bromo-4-nitro-o-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.135 | |
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Record name | KOSHLAND REAGENT 1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS4XZE4Z7T | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 2-Hydroxy-5-nitrobenzyl bromide in proteins?
A1: this compound (HNB-Br) primarily targets tryptophan (Trp) residues in proteins. [, , , , , , , ] It reacts with the indole ring of tryptophan, forming a covalent bond. This modification can alter the protein's structure and function.
Q2: How does the modification of tryptophan by HNB-Br affect protein function?
A2: The modification of tryptophan by HNB-Br can have various effects on protein function, depending on the specific protein and the role of the modified tryptophan residue(s). Some observed effects include:
- Loss of enzymatic activity: Several studies reported a decrease or complete loss of enzymatic activity upon modification of tryptophan residues with HNB-Br. This suggests the involvement of these residues in the catalytic activity or substrate binding of enzymes like xylanase, pullulanase, and galactosyltransferase. [, , , ]
- Reduced binding affinity: HNB-Br modification can disrupt the binding of proteins to other molecules, such as substrates, inhibitors, or receptors. This has been observed in studies on avidin, cobrotoxin, and the mitochondrial ADP/ATP carrier. [, , , ]
- Conformational changes: Although not always observed, HNB-Br modification can induce conformational changes in proteins, potentially affecting their function and interactions with other molecules. [, , , ]
Q3: Can you provide an example of how HNB-Br has been used to study a specific protein?
A3: HNB-Br was used to investigate the role of tryptophan in the interaction between retinol-binding protein (RBP) and prealbumin. [] Modification of RBP with HNB-Br prevented its complex formation with prealbumin, indicating the involvement of a specific tryptophan residue in the binding interface.
Q4: What is the molecular formula and weight of HNB-Br?
A4: The molecular formula of HNB-Br is C7H6BrNO3, and its molecular weight is 246.05 g/mol.
Q5: Under what conditions is HNB-Br typically used for protein modification?
A6: HNB-Br is typically used for protein modification at acidic to neutral pH (2.7-7.0) and at room temperature. [, , , , ] The reaction is often carried out in the presence of a buffer to maintain a stable pH.
Q6: How is HNB-Br used to study enzyme mechanisms?
A7: HNB-Br is used to identify and study the role of tryptophan residues in enzyme active sites. By observing the effect of HNB-Br modification on enzyme activity, researchers can gain insights into the mechanism of action and identify essential residues for substrate binding or catalysis. For example, studies on xylanase have shown that HNB-Br modification leads to complete activity loss, indicating the importance of tryptophan for its catalytic function. []
Q7: How does the structure of HNB-Br contribute to its specificity for tryptophan?
A7: The specificity of HNB-Br for tryptophan arises from the reactivity of the benzyl bromide group towards the electron-rich indole ring of tryptophan. The hydroxyl and nitro groups on the aromatic ring contribute to the reagent's reactivity and selectivity.
Q8: What analytical methods are used to confirm the modification of tryptophan by HNB-Br?
A8: Several analytical techniques are used to confirm tryptophan modification by HNB-Br:
- UV-Vis Spectroscopy: The reaction of HNB-Br with tryptophan results in a characteristic change in the UV-Vis spectrum, with an increase in absorbance around 320 nm. [, , , , , ]
- Fluorescence Spectroscopy: The modification of tryptophan with HNB-Br typically leads to a decrease in the protein's intrinsic fluorescence. [, , , , ] This change can be used to monitor the reaction and estimate the number of modified residues.
- Amino Acid Analysis: Amino acid analysis can be employed to quantify the number of tryptophan residues modified by HNB-Br. This technique involves hydrolyzing the protein and quantifying the released amino acids. [, , ]
- Peptide Mapping: This technique involves digesting the modified protein with specific enzymes and analyzing the resulting peptides using techniques like HPLC or mass spectrometry. By identifying the peptides containing the modified tryptophan residue, the specific site of modification can be determined. [, ]
- Differentiating Subunits: Research suggests that HNB-Br can help differentiate between identical subunits within a protein complex, as demonstrated in studies on heavy meromyosin. []
- Conformational Changes and Function: Studies on the mitochondrial F1-ATPase demonstrate that HNB-Br modification can induce conformational changes in proteins, ultimately influencing their function and interactions with other molecules like inhibitor proteins. []
- Structure-Activity Relationships: Research on snake venom phospholipases A2 highlights the importance of tryptophan residues in both enzymatic and pharmacological activities. []
- Photoinactivation Studies: HNB-Br can be used in conjunction with photoinactivation studies to identify amino acid residues involved in substrate binding and enzyme activity. []
- Immunological Studies: Modifications with HNB-Br can be used to study the role of specific amino acids in the antigenicity of proteins, as demonstrated in studies on cobrotoxin. []
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